N-(3-Formylphenyl)-3-methylbutanamide
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Overview
Description
N-(3-Formylphenyl)-3-methylbutanamide: is an organic compound that features a formyl group attached to a phenyl ring, which is further connected to a 3-methylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Formylphenyl)-3-methylbutanamide typically involves the reaction of 3-formylphenylboronic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Formylphenyl)-3-methylbutanamide can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures under controlled temperatures.
Major Products:
Oxidation: 3-(Carboxyphenyl)-3-methylbutanamide.
Reduction: 3-(Hydroxymethylphenyl)-3-methylbutanamide.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: N-(3-Formylphenyl)-3-methylbutanamide is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of heterocyclic compounds and other functionalized aromatic systems .
Biology: In biological research, this compound can be used to study the effects of formyl and amide groups on biological activity. It may also be employed in the design of enzyme inhibitors or receptor ligands .
Medicine: The formyl group can be modified to create derivatives with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, where its functional groups contribute to the material properties .
Mechanism of Action
The mechanism of action of N-(3-Formylphenyl)-3-methylbutanamide involves interactions with various molecular targets depending on its application. In biological systems, the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The amide group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-(3-Formylphenyl)methanesulfonamide: This compound also contains a formyl group attached to a phenyl ring but differs in the presence of a methanesulfonamide group instead of a 3-methylbutanamide moiety.
Tris(4-formylphenyl)amine: This compound features three formyl groups attached to a central amine, providing a different structural framework and reactivity profile.
Uniqueness: N-(3-Formylphenyl)-3-methylbutanamide is unique due to the combination of its formyl and 3-methylbutanamide groups, which confer specific chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(3-formylphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C12H15NO2/c1-9(2)6-12(15)13-11-5-3-4-10(7-11)8-14/h3-5,7-9H,6H2,1-2H3,(H,13,15) |
InChI Key |
SFAVWGBQFXCSDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C=O |
Origin of Product |
United States |
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